molecular formula C20H21N3O3S B2657099 8-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)quinoline CAS No. 500267-55-0

8-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)quinoline

Cat. No.: B2657099
CAS No.: 500267-55-0
M. Wt: 383.47
InChI Key: GGMVCJBLDURXMQ-UHFFFAOYSA-N
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Description

8-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core structure substituted with a sulfonyl group and a piperazine moiety bearing a methoxyphenyl group. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The synthesis begins with the preparation of 4-(4-methoxyphenyl)piperazine. This can be achieved by reacting 4-methoxyaniline with piperazine in the presence of a suitable catalyst.

    Sulfonylation: The next step involves the introduction of the sulfonyl group. This can be accomplished by reacting the piperazine derivative with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.

    Quinoline Formation: The final step involves the formation of the quinoline core. This can be achieved through a cyclization reaction, where the sulfonylated piperazine derivative is reacted with a suitable quinoline precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

8-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer, antimicrobial, and anti-inflammatory agent.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 8-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)piperazine: A simpler derivative lacking the quinoline and sulfonyl groups.

    Quinoline: The core structure without the piperazine and sulfonyl substitutions.

    Sulfonylpiperazine: A compound with the piperazine and sulfonyl groups but lacking the quinoline core.

Uniqueness

8-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)quinoline is unique due to the combination of the quinoline core, sulfonyl group, and methoxyphenyl-substituted piperazine moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

8-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-26-18-9-7-17(8-10-18)22-12-14-23(15-13-22)27(24,25)19-6-2-4-16-5-3-11-21-20(16)19/h2-11H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMVCJBLDURXMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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